molecular formula C16H25BN2O2 B6338134 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester CAS No. 2096339-12-5

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338134
CAS No.: 2096339-12-5
M. Wt: 288.2 g/mol
InChI Key: KVLOTTZMTVNNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is an organic compound with the molecular formula C16H25BN2O2 and a molecular weight of 288.2 g/mol. This compound is widely used in scientific experiments due to its unique properties and is particularly notable for its role in Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester can be achieved through several methods:

    Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation to introduce the boronic acid pinacol ester group.

    Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

    Iridium or Rhodium Catalyzed C-H or C-F Borylation: This approach involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the compound is used to form carbon-carbon bonds under mild and functional group tolerant conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be employed.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Scientific Research Applications

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.

    Biology: The compound is used in the synthesis of biologically active molecules, including inhibitors for various enzymes.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: The compound is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The primary mechanism of action for 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The compound participates in the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridineboronic acid pinacol ester
  • 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester

Uniqueness

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is unique due to its cyclopentylamino group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain coupling reactions where other boronic esters may not perform as well.

Properties

IUPAC Name

N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-10-9-14(13)19-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLOTTZMTVNNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.